molecular formula C17H20BrClN2O2S B1628469 1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride CAS No. 864759-62-6

1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride

Cat. No.: B1628469
CAS No.: 864759-62-6
M. Wt: 431.8 g/mol
InChI Key: DJNUNKLBFFEDEL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride typically involves multiple steps:

Chemical Reactions Analysis

1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

  • Substitution Reactions

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

      Products: Substituted piperazine derivatives.

  • Oxidation Reactions

      Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Conducted in aqueous or organic solvents under controlled temperatures.

      Products: Oxidized sulfonyl derivatives.

  • Reduction Reactions

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Typically performed in anhydrous solvents like ether or tetrahydrofuran (THF).

      Products: Reduced piperazine derivatives.

Scientific Research Applications

1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride can be compared with other piperazine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

1-benzyl-4-(2-bromophenyl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O2S.ClH/c18-16-8-4-5-9-17(16)23(21,22)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15;/h1-9H,10-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNUNKLBFFEDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592219
Record name 1-Benzyl-4-(2-bromobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864759-62-6
Record name 1-Benzyl-4-(2-bromobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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